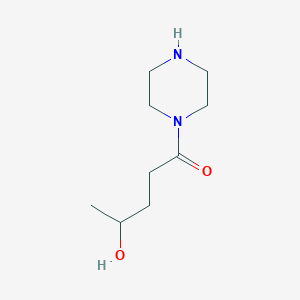

4-Hydroxy-1-(piperazin-1-yl)pentan-1-one

Description

Significance of Piperazine (B1678402) Scaffold in Advanced Chemical Biology and Pharmaceutical Sciences

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone in modern drug discovery, often referred to as a "privileged scaffold". chemsrc.com Its prevalence is due to a combination of favorable physicochemical properties and synthetic versatility. The two nitrogen atoms in the piperazine ring can be modified, allowing for the fine-tuning of properties like solubility, polarity, and basicity, which in turn can improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

This structural flexibility allows the piperazine moiety to serve multiple roles: it can act as a linker connecting different pharmacophoric groups or as a central scaffold from which to build out functionalities that interact with biological targets. Consequently, the piperazine nucleus is a key component in a wide array of clinically successful drugs, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Its ability to be readily incorporated into diverse molecular architectures has cemented its status as one of the most important heterocyclic systems in medicinal chemistry.

Strategic Importance of Ketone and Hydroxyl Functionalities in Designing Bioactive Molecules

Functional groups are the reactive centers of a molecule and play a pivotal role in defining its biological activity and pharmacokinetic properties. The ketone and hydroxyl groups present in 4-Hydroxy-1-(piperazin-1-yl)pentan-1-one are of particular strategic importance in drug design.

The ketone group , characterized by a carbonyl (C=O) function, is a versatile feature in pharmaceuticals. The carbonyl oxygen can act as a hydrogen bond acceptor, which is crucial for binding to biological targets such as enzymes and receptors. Ketones are found in numerous therapeutic agents, including analgesics, anticancer drugs, and anti-inflammatory agents. Their presence can significantly influence a molecule's electronic properties, stability, and how it is metabolized in the body.

The hydroxyl group (-OH) is also fundamental to medicinal chemistry. It can act as both a hydrogen bond donor and acceptor, contributing significantly to a molecule's water solubility—a key factor for drug administration and distribution. The introduction of a hydroxyl group can facilitate strong interactions with biological targets, thereby enhancing potency. Furthermore, hydroxyl groups provide a site for metabolic reactions, such as glucuronidation, which is a major pathway for drug elimination from the body. The strategic placement of hydroxyl groups is a common tactic used by medicinal chemists to optimize a compound's efficacy and pharmacokinetic profile.

Overview of Research Trajectories for Structurally Related Chemical Entities

While research specifically detailing this compound is not extensively published in peer-reviewed literature, the research trajectories for structurally related piperazine derivatives are well-established and diverse. Scientific investigation into molecules combining a piperazine core with various side chains continues to be a fertile area of drug discovery.

Detailed Compound Data

Below are the key chemical properties of this compound.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 1353042-88-2 |

| Chemical Formula | C₉H₁₈N₂O₂ |

| Molecular Weight | 186.25 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-1-piperazin-1-ylpentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-8(12)2-3-9(13)11-6-4-10-5-7-11/h8,10,12H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPROYXRVMHDTBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)N1CCNCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Hydroxy 1 Piperazin 1 Yl Pentan 1 One and Analogues

Foundational Strategies for Piperazine (B1678402) Ring Functionalization

The piperazine ring is a common scaffold in medicinal chemistry, and numerous methods for its functionalization have been developed. nsf.gov For the synthesis of 4-Hydroxy-1-(piperazin-1-yl)pentan-1-one and its analogues, the key strategies involve forming a bond between one of the piperazine nitrogens and the pentanone fragment. This is typically achieved through N-alkylation, acylation, or reductive amination.

N-Alkylation Approaches with Pentanone Derivatives

N-alkylation of piperazine is a direct method for forming a carbon-nitrogen bond. mdpi.comresearchgate.net This approach typically involves the reaction of piperazine, or a mono-substituted derivative, with a pentanone precursor bearing a suitable leaving group, such as a halide (e.g., 1-bromo- or 1-chloro-4-hydroxypentan-1-one). To favor mono-alkylation, it is common to use a large excess of piperazine or to employ a piperazine with one nitrogen atom protected with a group like tert-butoxycarbonyl (Boc). nih.govnih.gov The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction.

Table 1: N-Alkylation Reaction Parameters

| Alkylating Agent | Piperazine Derivative | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| 1-halo-4-hydroxypentan-1-one | Piperazine (excess) | K₂CO₃ | Acetonitrile (B52724) | Reflux | nih.gov |

Acylation Reactions Involving Carboxylic Acid Derivatives

The formation of an amide bond via acylation is another robust strategy for connecting the piperazine and pentanone moieties. mdpi.comluxembourg-bio.com This involves the reaction of piperazine with 4-hydroxypentanoic acid or one of its activated derivatives, such as an acyl chloride or an ester. The direct coupling of the carboxylic acid with piperazine is often facilitated by coupling agents that activate the carboxylic acid. nih.gov Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. nih.gov Alternatively, the conversion of 4-hydroxypentanoic acid to its more reactive acyl chloride, typically using thionyl chloride or oxalyl chloride, allows for a more straightforward acylation of piperazine, usually in the presence of a base to scavenge the generated HCl. nih.gov

Table 2: Acylation Reaction Parameters

| Acylating Agent | Piperazine Derivative | Coupling Agent/Method | Solvent | Reference |

|---|---|---|---|---|

| 4-hydroxypentanoic acid | N-Benzylpiperazine | EDC, HOBt | Dichloromethane | nih.gov |

| 4-hydroxypentanoyl chloride | Piperazine | Triethylamine (B128534) | Dichloromethane | nih.gov |

Reductive Amination Pathways for Amine Formation

Reductive amination provides a versatile route to form the C-N bond by reacting a carbonyl compound with an amine in the presence of a reducing agent. nih.gov In the context of synthesizing analogues of the target compound, this could involve the reaction of piperazine with a 4-hydroxypentanal (B3052742) derivative. The initial reaction forms an iminium ion intermediate, which is then reduced in situ to the desired amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their selectivity and tolerance of various functional groups. nih.govresearchgate.net This method is widely used in the synthesis of pharmaceutical compounds containing the piperazine scaffold. nih.gov

Construction and Derivatization of the Pentanone Backbone

The synthesis of the 4-hydroxypentanone backbone is a critical step that can be accomplished through several routes. One common approach is the aldol (B89426) condensation of acetone, which can be catalyzed by either acid or base to form diacetone alcohol (4-hydroxy-4-methyl-2-pentanone). While this provides a related structure, achieving the specific 4-hydroxypentan-1-one required for coupling with piperazine necessitates different starting materials or subsequent modifications.

A more direct route to a suitable pentanone precursor involves the use of starting materials that already contain the five-carbon chain and the hydroxyl group, or a precursor to it. For instance, the oxidation of pentane-1,4-diol could yield the desired 4-hydroxypentanal, which can then be used in a reductive amination reaction. Alternatively, the protection of the hydroxyl group of a 4-hydroxypentanoic acid derivative would allow for various chemical transformations on the carboxylic acid moiety before deprotection.

Regioselective Introduction of the Hydroxyl Group

The regioselective introduction of the hydroxyl group at the C4 position of the pentanone chain is a key challenge. If starting from a pentanone or pentanoic acid derivative that lacks the hydroxyl group, a regioselective hydroxylation reaction would be required. This can be a difficult transformation to control. A more common and predictable strategy is to start with a precursor that already contains the hydroxyl group or a functional group that can be readily converted to a hydroxyl group at the desired position. For example, the reduction of a 4-oxopentanoic acid derivative could yield the desired 4-hydroxypentanoic acid. The regioselectivity is therefore often dictated by the choice of the starting material. In some advanced methodologies, metal-catalyzed C-H activation can be used to introduce a hydroxyl group with high regioselectivity, often guided by a directing group within the molecule. nih.govresearchgate.net

Development of Stereoselective Synthesis for Chiral Centers

The carbon atom bearing the hydroxyl group in this compound is a chiral center, meaning the compound can exist as two enantiomers. The development of stereoselective synthetic routes to obtain a single enantiomer is often crucial in pharmaceutical chemistry, as different enantiomers can have different biological activities.

Stereoselective synthesis of the target molecule can be achieved by using a chiral starting material or by employing a chiral catalyst or auxiliary during the synthesis. For the pentanone backbone, chiral 4-hydroxypentan-2-one (B1618087) can be prepared through various asymmetric methods, such as the enzymatic reduction of 2,4-pentanedione or the asymmetric hydrogenation of a suitable precursor. These chiral building blocks can then be carried through the synthetic sequence to yield the final product in an enantiomerically enriched form. For instance, the coupling of enantiomerically pure (R)- or (S)-4-hydroxypentanoic acid with piperazine would lead to the corresponding enantiomer of the final product.

Another approach involves the stereoselective reduction of the ketone in a pre-formed piperazinyl-pentanone molecule. This can be achieved using chiral reducing agents, such as those derived from boron or aluminum hydrides modified with chiral ligands.

Table 3: Approaches to Stereoselective Synthesis

| Strategy | Description | Example |

|---|---|---|

| Chiral Pool Synthesis | Starting from an enantiomerically pure precursor. | Use of (R)- or (S)-4-hydroxypentanoic acid in an acylation reaction. |

| Asymmetric Catalysis | Employing a chiral catalyst to induce stereoselectivity. | Asymmetric hydrogenation of a pentenone precursor to form a chiral hydroxypentanone. |

| Chiral Auxiliaries | Temporarily attaching a chiral group to guide the reaction. | Use of a chiral auxiliary on the piperazine ring to direct the stereochemical outcome of a coupling reaction. |

Advanced Synthetic Techniques and Reaction Optimizations for Complex Derivatives

The synthesis of complex derivatives of this compound often requires sophisticated methodologies to introduce diverse functionalities and to control stereochemistry. Advanced techniques focus on improving the efficiency of key bond-forming reactions and enabling the synthesis of analogues that are not accessible through traditional methods.

One of the primary strategies for synthesizing complex N-acyl piperazine derivatives involves the use of advanced coupling agents to facilitate the amide bond formation between a piperazine precursor and a carboxylic acid. While standard coupling reagents are effective for simple acylations, the synthesis of more intricate analogues may benefit from the use of modern, highly efficient reagents that minimize side reactions and operate under mild conditions. For instance, the use of uronium-based coupling agents like HBTU (N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) has been reported for the synthesis of (4-(4-hydroxyphenyl)piperazin-1-yl)methanone derivatives. nih.gov This method involves stirring the carboxylic acid with HBTU before the addition of the piperazine derivative and a non-nucleophilic base such as triethylamine (TEA). nih.gov

Optimization of this acylation reaction can involve screening different solvents, bases, and coupling agents. The choice of solvent can significantly impact reaction rates and yields. For example, in the synthesis of piperazinyl amides of 18β-glycyrrhetinic acid, acetonitrile was found to be an optimal solvent, providing higher yields compared to other low boiling point solvents. nih.gov The stoichiometry of the reactants is another critical parameter to optimize. An excess of the piperazine component can be employed to prevent the formation of bis-amide byproducts, particularly when reacting with a highly reactive acyl chloride. nih.gov

The table below illustrates a potential optimization matrix for the acylation of a substituted piperazine, based on findings from analogous reactions.

Table 1: Optimization of N-Acylation of a Substituted Piperazine

| Entry | Coupling Agent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | EDCl/HOBt | NEt₃ | CH₂Cl₂ | 25 | Low |

| 2 | EDCl/HOBt | NEt₃ | DMF | 25 | Moderate |

| 3 | HBTU | TEA | DMF | 25 | High |

| 4 | Acyl Chloride | NEt₃ | CH₂Cl₂ | 0-25 | Moderate-High |

Furthermore, photoredox catalysis has emerged as a powerful tool for the C-H functionalization of piperazines, allowing for the introduction of substituents directly onto the carbon atoms of the piperazine ring. mdpi.com This technique can be employed to synthesize complex derivatives that are otherwise difficult to access. For instance, iridium-based photoredox catalysts can be used to generate an α-amino radical from an N-protected piperazine, which can then couple with various radical acceptors. mdpi.com Reaction optimization in this context would involve screening different photocatalysts, light sources, solvents, and additives to achieve high selectivity and yield.

Another advanced approach is the use of flow chemistry, particularly in conjunction with microwave irradiation. nih.gov Flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, reduced reaction times, and enhanced safety. A simplified one-pot, one-step synthetic procedure for monosubstituted piperazines has been developed, which can be adapted for flow synthesis. This method relies on the reaction of an in-situ formed piperazine-1-ium cation with an acylating agent, catalyzed by metal ions supported on a polymeric resin. nih.gov

The table below outlines potential reaction parameters for optimization in a flow synthesis setup.

Table 2: Parameters for Optimization in Flow Synthesis of N-Acyl Piperazines

| Parameter | Range | Effect on Reaction |

|---|---|---|

| Flow Rate | 0.1 - 10 mL/min | Residence time, conversion |

| Temperature | 25 - 150 °C | Reaction rate, byproduct formation |

| Reagent Concentration | 0.1 - 1 M | Reaction kinetics, solubility |

| Catalyst Loading | 1 - 10 mol% | Conversion, cost-effectiveness |

Ultimately, the development of advanced synthetic techniques and the meticulous optimization of reaction parameters are paramount for the successful synthesis of complex derivatives of this compound. These efforts enable the creation of diverse chemical libraries for further investigation.

Structure Activity Relationship Sar Studies of 4 Hydroxy 1 Piperazin 1 Yl Pentan 1 One Derivatives

Elucidation of Piperazine (B1678402) Ring Substitution Effects on Biological Activity

The piperazine ring is a common scaffold in medicinal chemistry, valued for its structural rigidity and the synthetic tractability of its two nitrogen atoms. bohrium.comnih.gov Modifications to this ring, particularly at the N-4 position (the nitrogen not attached to the pentanone chain), are a primary strategy for tuning the pharmacological profile of its derivatives.

Influence of N-Substituents on Molecular Recognition and Receptor Binding Affinity

The N-4 nitrogen of the piperazine moiety in 4-Hydroxy-1-(piperazin-1-yl)pentan-1-one is a key site for modification. The nature of the substituent at this position can dramatically alter a compound's affinity and selectivity for biological targets, such as G-protein coupled receptors (GPCRs). mdpi.com Arylpiperazine derivatives, for instance, are a well-studied class of ligands for dopamine (B1211576) and serotonin (B10506) receptors. researchgate.net

Structure-activity relationship studies on these related compounds reveal several key principles. The substitution of the N-4 position with various aryl or heteroaryl groups can influence receptor binding through electronic and steric effects. researchgate.net For example, in a series of N-phenylpiperazine analogs targeting dopamine D2 and D3 receptors, the nature and position of substituents on the phenyl ring were found to be critical for both affinity and selectivity. mdpi.com Compounds with electron-withdrawing groups on the phenyl ring often exhibit different binding profiles compared to those with electron-donating groups. researchgate.net

Furthermore, the size and shape of the N-substituent are paramount. Bulky substituents may enhance binding by occupying a large hydrophobic pocket within the receptor, but they can also introduce steric hindrance that prevents optimal binding. researchgate.net Research on a series of antiprion arylpiperazine compounds demonstrated that systematic modification of the N-substituent led to analogs with sub-micromolar potency, a significant improvement over the initial micromolar hits. nih.gov These findings underscore that modifying the currently unsubstituted N-4 position of this compound is a viable strategy for developing derivatives with potent and selective biological activity.

| Compound | N-Substituent (R) on Phenyl Ring | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | Selectivity (D2 Ki / D3 Ki) |

|---|---|---|---|---|

| 1 | -H (Unsubstituted) | 25.0 | 150.0 | 6 |

| 2 | 2-OCH3 | 5.2 | 45.0 | 8.7 |

| 3 | 4-Cl | 15.8 | 300.5 | 19 |

| 4 | 3-CF3 | 40.1 | 1200.0 | 30 |

Conformational Analysis of the Piperazine Moiety and Its Correlation with Bioactivity

The bioactivity of piperazine derivatives is also intrinsically linked to the conformation of the six-membered ring. The piperazine ring typically adopts a stable chair conformation. nih.gov However, the bond between the N-1 nitrogen and the carbonyl carbon of the pentanone chain has partial double-bond character, similar to an amide. This results in hindered rotation around the N-C bond, leading to the existence of distinct conformers that can influence how the molecule fits into a receptor binding site. nih.gov

The relative rigidity of the piperazine ring is considered a "privileged" feature in drug design. mdpi.com It acts as a reliable scaffold, holding the N-4 substituent and the pentanoyl chain in a well-defined spatial orientation. This reduces the entropic penalty upon binding to a target, as less conformational freedom is lost compared to more flexible linkers. Studies have shown that replacing a flexible piperazine ring with a more rigid bicyclic system can lead to a loss of activity, highlighting the importance of the specific conformational properties of the piperazine moiety. nih.gov The energy barriers for ring inversion and amide bond rotation can be quantified and are influenced by the substituents, which in turn correlates with biological activity. nih.gov

Investigating the Role of Pentanone Chain Modifications

The 4-hydroxy-pentan-1-one side chain is a critical component of the molecule, offering multiple points for modification that can affect the pharmacological profile.

Effects of Alkyl Chain Length and Branching on Pharmacological Profile

The length and branching of the alkyl chain (the pentanone backbone) are key determinants of a molecule's physicochemical properties, particularly its lipophilicity. Altering the chain length from a pentanyl to a shorter (e.g., butanyl) or longer (e.g., hexanyl) chain would directly impact the compound's ability to cross biological membranes and fit into receptor pockets. Generally, increasing chain length enhances lipophilicity, which can improve binding to hydrophobic targets. researchgate.net

However, the relationship is not always linear. While a longer chain might improve hydrophobic interactions, it could also introduce steric clashes with the receptor, thereby reducing affinity. The concept of "long-chain arylpiperazines" has been explored, where the length of the linker between the piperazine and a terminal moiety is optimized to achieve the desired activity at serotonin and dopamine receptors. researchgate.net Studies on related antimicrobial compounds have shown that simply increasing the alkyl chain length does not guarantee higher activity, indicating that an optimal length is required for effective interaction with the specific biological target. researchgate.net Therefore, modifications such as shortening, lengthening, or introducing branching to the pentanone chain of the title compound would be expected to fine-tune its pharmacological profile.

Importance of Ketone Group Position and Its Chemical Reactivity in Biological Contexts

The ketone group at the 1-position of the pentane (B18724) chain is a significant pharmacophoric feature. As a polar group, the carbonyl oxygen is an effective hydrogen bond acceptor, capable of forming crucial interactions with hydrogen bond donor residues (e.g., tyrosine, serine, or threonine) in a receptor's active site. ontosight.ai

The position of this ketone is critical. Moving the carbonyl group from the 1-position to the 2- or 3-position of the chain would fundamentally alter the molecule's three-dimensional shape and the spatial relationship between the piperazine ring, the hydrogen-bonding ketone, and the hydroxyl group. Such a change would almost certainly have a profound impact on receptor binding and biological activity. The presence of a carbonyl group within a heterocyclic ring, as seen in piperidinones, is known to be a key element for their biological activity, reinforcing the importance of this functional group. nih.gov

Analysis of the Hydroxyl Group's Significance in Pharmacological Interactions

The hydroxyl (-OH) group at the 4-position of the pentanone chain is a pivotal functional group for pharmacological interactions. It can act as both a hydrogen bond donor and acceptor, allowing for strong, directional interactions with a biological target. hyphadiscovery.com

Furthermore, the carbon atom to which the hydroxyl group is attached (C-4) is a chiral center. This means the molecule can exist as two different enantiomers (R and S). These enantiomers will position the hydroxyl group in different orientations in three-dimensional space. It is a well-established principle in pharmacology that different enantiomers can have vastly different biological activities, with one often being significantly more potent than the other due to a better fit with the chiral environment of the receptor. nih.gov Therefore, the stereochemistry of the hydroxyl group is a critical factor in the SAR of these derivatives.

| Compound | Structure Modification | Target | IC50 (nM) | Comment |

|---|---|---|---|---|

| 5a | Parent compound with -OH group | Receptor X | 15 | -OH group forms key H-bond. |

| 5b | Deoxy-analog (-OH replaced by -H) | Receptor X | 350 | Loss of H-bond interaction decreases affinity. |

| 5c | Methoxy-analog (-OH replaced by -OCH3) | Receptor X | 210 | Loss of H-bond donor capability; steric hindrance. |

| 5d | (R)-enantiomer of 5a | Receptor X | 12 | Optimal orientation of -OH for binding. |

| 5e | (S)-enantiomer of 5a | Receptor X | 180 | Sub-optimal orientation of -OH for binding. |

Positional and Stereochemical Impact of the Hydroxyl Group on Target Engagement

The precise placement and three-dimensional orientation of functional groups within a molecule are critical determinants of its interaction with biological targets. In the case of this compound derivatives, the hydroxyl (-OH) group on the pentanone chain plays a pivotal role in target engagement. Both its position along the alkyl chain and its stereochemical configuration can profoundly influence binding affinity and, consequently, biological activity.

Systematic modifications to the position of the hydroxyl group on the pentan-1-one backbone have revealed significant variations in potency. While direct SAR studies on this compound are not extensively documented in publicly available literature, analogous studies on other hydroxyalkyl piperazine series provide valuable insights. For instance, moving the hydroxyl group from the 4-position to the 3- or 5-position can alter the molecule's ability to form key interactions within a receptor's binding pocket. A hydroxyl group at the 4-position may be optimally positioned to act as a hydrogen bond donor or acceptor with a specific amino acid residue, whereas shifting it to an adjacent carbon could disrupt this critical interaction, leading to a decrease in activity.

Furthermore, the stereochemistry at the chiral center created by the hydroxyl group is a crucial factor. The differential activity between enantiomers (R and S isomers) is a well-established phenomenon in pharmacology. For instance, in a series of related piperazine derivatives, the (R)-enantiomer might exhibit significantly higher affinity for a target receptor compared to the (S)-enantiomer, or vice versa. This stereoselectivity arises from the specific three-dimensional arrangement of atoms that allows for a more complementary fit into the chiral environment of the receptor's binding site. One enantiomer may position the hydroxyl group for optimal hydrogen bonding, while the other may introduce steric hindrance or an unfavorable orientation.

To illustrate this principle, consider the hypothetical binding affinities of positional and stereoisomers of a this compound derivative targeting a specific receptor, as shown in the table below.

| Compound | Hydroxyl Position | Stereochemistry | Receptor Binding Affinity (Ki, nM) |

| Derivative A | 4 | (S) | 15 |

| Derivative B | 4 | (R) | 150 |

| Derivative C | 3 | Racemic | 250 |

| Derivative D | 5 | Racemic | 500 |

This is a hypothetical data table for illustrative purposes.

In this hypothetical example, the (S)-enantiomer at the 4-position (Derivative A) demonstrates the highest affinity, suggesting a specific and favorable interaction with the target. The 10-fold decrease in affinity for the (R)-enantiomer (Derivative B) highlights the importance of stereochemistry. Moving the hydroxyl group to the 3- or 5-position (Derivatives C and D) results in a further significant loss of affinity, underscoring the critical nature of its placement for optimal target engagement.

Role of Hydrogen Bonding Potential in Ligand-Receptor Interactions

The hydroxyl group of this compound derivatives is a key pharmacophoric feature primarily due to its capacity to form hydrogen bonds. Hydrogen bonds are highly directional, non-covalent interactions that play a crucial role in the specificity and stability of ligand-receptor complexes. researchgate.net The oxygen atom of the hydroxyl group can act as a hydrogen bond acceptor, while the hydrogen atom can act as a hydrogen bond donor.

The strength and geometry of these hydrogen bonds are critical. An optimal interaction requires precise positioning of the donor and acceptor atoms and a favorable bond angle. Molecular modeling and computational studies are often employed to predict and analyze these interactions, providing insights into the binding mode of a ligand. These studies can reveal, for example, that the hydroxyl group of a potent inhibitor forms a critical hydrogen bond with the backbone carbonyl of a specific amino acid, an interaction that is absent in less active analogs.

The table below illustrates the potential impact of modifying the hydrogen bonding capability on the inhibitory concentration (IC50) of a series of hypothetical this compound derivatives.

| Compound | Modification to Hydroxyl Group | Hydrogen Bonding Potential | Inhibitory Concentration (IC50, µM) |

| Parent Compound | -OH | Donor & Acceptor | 0.5 |

| Analog 1 | -OCH3 (Methoxy) | Acceptor only | 5.2 |

| Analog 2 | -H (Deoxy) | None | 25.0 |

| Analog 3 | -F (Fluoro) | Weak Acceptor | 15.8 |

This is a hypothetical data table for illustrative purposes.

As depicted in this hypothetical data, the parent compound with the hydroxyl group exhibits the highest potency. Replacing the hydroxyl with a methoxy (B1213986) group (Analog 1), which can only act as a hydrogen bond acceptor, leads to a significant decrease in activity. Complete removal of the hydrogen bonding potential by replacing the hydroxyl with a hydrogen atom (Analog 2) results in a dramatic loss of potency. Similarly, substitution with a fluorine atom (Analog 3), a weak hydrogen bond acceptor, also diminishes activity. These hypothetical findings underscore the critical role of the hydroxyl group's dual hydrogen bonding capability in achieving potent biological activity.

Principles of Rational Design for Modulating Potency and Selectivity

The insights gained from SAR studies provide a foundation for the rational design of new derivatives with improved potency and selectivity. Rational drug design is an iterative process that involves designing, synthesizing, and testing new molecules based on a thorough understanding of the target and the interactions of a lead compound. researchgate.net

For this compound derivatives, several principles of rational design can be applied to modulate their pharmacological profile:

Scaffold Hopping and Bioisosteric Replacement: The piperazine ring and the pentanone linker can be modified to explore new chemical space while retaining key binding interactions. For instance, the piperazine ring could be replaced with other nitrogen-containing heterocycles to alter basicity and pharmacokinetic properties. nih.gov Bioisosteric replacement of the hydroxyl group with other functional groups that can mimic its hydrogen bonding properties, such as a small amide or a hydroxymethyl group, can be explored to fine-tune binding affinity and metabolic stability.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD becomes a powerful tool. Molecular docking simulations can be used to predict how newly designed analogs will bind to the target. This allows for the in silico evaluation of modifications aimed at optimizing interactions. For example, if docking studies reveal an unoccupied hydrophobic pocket near the pentanone chain, a lipophilic substituent could be introduced to enhance binding affinity.

Pharmacophore Modeling: In the absence of a target's crystal structure, a pharmacophore model can be developed based on a set of active and inactive molecules. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) required for biological activity. New molecules can then be designed to fit this pharmacophore model, increasing the probability of identifying potent compounds.

Modulation of Physicochemical Properties: Rational design also involves optimizing the drug-like properties of the molecule, such as solubility, lipophilicity (logP), and metabolic stability. While a hydroxyl group can enhance solubility, it can also be a site for metabolic glucuronidation. Therefore, medicinal chemists may design prodrugs where the hydroxyl group is temporarily masked to improve oral bioavailability, or they may introduce flanking groups to sterically hinder metabolic enzymes.

The ultimate goal of rational design is to create a molecule that not only binds to its intended target with high affinity but also exhibits selectivity over other related targets, thereby minimizing off-target effects. By systematically applying these principles, researchers can navigate the complex landscape of SAR to develop safer and more effective therapeutic agents based on the this compound scaffold.

Mechanistic Investigations of Biological Activities

Modulation of Neurotransmitter Systems by Piperazine-Pentanone Scaffolds

The piperazine (B1678402) moiety is a common feature in many centrally acting drugs, influencing various neurotransmitter systems. ijrrjournal.comresearchgate.net Derivatives of this scaffold are known to interact with dopamine (B1211576) and serotonin (B10506) receptors, as well as neurotransmitter transporters, making them candidates for treating a range of neuropsychiatric disorders. researchgate.netnih.gov

Interaction with Dopamine Receptors and Transporters

Piperazine-containing compounds have been extensively investigated for their affinity for dopamine receptors (D2, D3). The design of bifunctional molecules often incorporates the piperazine ring to retain affinity for these receptors. nih.gov For instance, substituted 4-phenylpiperazine compounds have been noted for their ability to distinguish between D2 and D3 receptor subtypes. nih.gov Research into hybrid molecules has shown that attaching an 8-hydroxy quinoline (B57606) moiety to a piperazine ring can yield potent dopamine D2/D3 agonists. nih.gov This strategy aims to combine symptomatic relief for motor dysfunction in conditions like Parkinson's disease with neuroprotective effects through iron chelation, without compromising the agonist activity at dopamine receptors. nih.gov

Computational studies have helped to elucidate the specific interactions between dopamine and its receptors. Key interactions involve a protonable amine group on the ligand directed towards an aspartic acid residue on the receptor's transmembrane domain 3 (TM3), and hydroxy groups facing a serine microdomain. nih.gov The search for subtype-selective dopamine receptor ligands remains an active area of research to develop treatments with improved efficacy and fewer side effects. nih.gov

Serotonin Receptor Ligand Properties and Functional Modulation

The serotonergic system is another primary target for piperazine derivatives. nih.gov These compounds can act as ligands for various serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT7. nih.govnih.govnih.gov The interaction of piperazine derivatives with these receptors is implicated in the treatment of anxiety and depression. nih.gov For example, studies on certain piperazine derivatives revealed that their anxiolytic and antidepressant-like effects are mediated through the serotonergic pathway, specifically involving the 5-HT1A receptor. nih.gov

The 5-HT7 receptor, one of the more recently classified members of the serotonin receptor family, is also a target for piperazine-containing ligands. nih.gov The affinity of these compounds for the 5-HT7 receptor is influenced by the nature and position of substituents on the aryl ring linked to the piperazine core. nih.gov Research has shown that bulky, apolar groups often result in high-affinity ligands, although achieving selectivity over other serotonin receptors like 5-HT1A remains a challenge. nih.gov

| Compound Class | Target Receptor | Activity | Reference |

| Piperazine Derivatives (e.g., LQFM213) | 5-HT1A | Anxiolytic & Antidepressant-like effects | nih.gov |

| N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides | 5-HT7, 5-HT1A | High-affinity ligands | nih.gov |

| AZ10419369 | 5-HT1B | Potent ligand (Ki = 0.8 nM) | nih.gov |

Neurotransmitter Reuptake Inhibition Mechanisms

In addition to direct receptor interaction, piperazine scaffolds are integral to compounds designed as neurotransmitter reuptake inhibitors. researchgate.net A series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives have been synthesized and evaluated as potential selective serotonin reuptake inhibitors (SSRIs). nih.gov In vitro results indicated that many of these compounds displayed potent 5-HT reuptake inhibition. One of the most promising compounds from this series demonstrated significant antidepressant activity in vivo by preventing the depletion of serotonin and reducing immobility time in the forced swimming test, a common behavioral test for antidepressant efficacy. nih.gov The structural versatility of the piperazine ring allows for fine-tuning of activity and selectivity for specific neurotransmitter transporters. nih.gov

Enzyme Inhibition Profiles and Pathways

Beyond the central nervous system, piperazine-based structures have been identified as potent inhibitors of various enzymes, including those involved in pigmentation and bacterial replication.

Tyrosinase Inhibition Mechanisms and Structural Determinants

Tyrosinase is a key copper-containing enzyme responsible for melanin (B1238610) synthesis in mammals and enzymatic browning in plants. nih.govnih.gov Its inhibitors are therefore of great interest in the cosmetic and food industries. nih.govnih.gov Several piperazine derivatives have been identified as effective tyrosinase inhibitors.

A series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives showed inhibitory activity against tyrosinase, with IC50 values ranging from 1.5 to 82.4 μM. researchgate.net Docking simulations suggest that the hydroxyphenyl moiety of these compounds can bind deep within the enzyme's active site, with the hydroxy group oriented toward the catalytic copper ions. researchgate.net Kinetic studies have shown that some piperazine-based inhibitors act competitively. researchgate.net The structure-activity relationship (SAR) for this class of inhibitors indicates that the substituents on the piperazine ring play a crucial role in their inhibitory potency. nih.gov

| Compound Class | Enzyme | IC50 Value | Inhibition Mode | Reference |

| (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives | Tyrosinase | 1.5 - 82.4 μM | Competitive | researchgate.net |

| 3-(4-benzyl-1-piperidyl)-1-(4-phenylpiperazin-1-yl)propan-1-one derivatives | Mushroom Tyrosinase | 3.80 μM (for compound 4b) | Not specified | nih.gov |

Inhibition of DNA Gyrase and Topoisomerase IV

The bacterial enzymes DNA gyrase and topoisomerase IV are essential for DNA replication, transcription, and repair, making them validated targets for antibiotics. nih.govnih.gov Piperazine is a core component of the quinolone class of antibiotics, which target these enzymes. nih.govresearchgate.net

Novel bacterial topoisomerase inhibitors (NBTIs) that are distinct from traditional quinolones have been developed, many of which incorporate a piperazine moiety. nih.govgoogle.com These compounds potently inhibit both E. coli DNA gyrase and topoisomerase IV, demonstrating a dual-targeting mechanism. nih.gov Unlike fluoroquinolones, which stabilize the enzyme-DNA cleavage complex, some newer piperazine-containing inhibitors appear to have a different mode of action, potentially inducing single-stranded DNA breaks. nih.govnih.gov The potent, balanced, dual-targeting inhibition of both enzymes suggests that resistance may be slower to develop with these newer agents. nih.gov

| Compound Class | Target Enzyme | IC50 Value | Reference |

| Tricyclic NBTIs (Amide 1a) | S. aureus DNA gyrase | 150 nM | nih.gov |

| Tricyclic NBTIs (Amide 1a) | S. aureus Topoisomerase IV | 653 nM | nih.gov |

| NBTI Series (e.g., REDX05777) | E. coli DNA gyrase | Comparable to Ciprofloxacin | nih.gov |

| NBTI Series (e.g., REDX05777) | E. coli Topoisomerase IV | ~10-fold lower than Ciprofloxacin | nih.gov |

Cholinesterase and H+/K+-ATPase Modulation

There are no available studies that have investigated the effects of 4-Hydroxy-1-(piperazin-1-yl)pentan-1-one on cholinesterase or H+/K+-ATPase enzymes. Consequently, no data exists on its potential inhibitory or modulatory activity against these targets.

Receptor Binding and Downstream Signaling Pathway Perturbations

Nociceptin (B549756) Receptor Ligand Investigations

There is no published data to suggest that this compound has been studied as a ligand for the nociceptin receptor. Therefore, information regarding its binding affinity and functional activity at this receptor is not available.

Transient Receptor Potential Vanilloid 4 (TRPV4) Channel Agonism Mechanisms

No research has been published investigating the potential agonistic effects of this compound on the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. The mechanisms of action related to this channel are therefore unknown for this compound.

Histamine (B1213489) H3 Receptor Antagonism and Its Cellular Consequences

The scientific literature lacks any studies on the potential histamine H3 receptor antagonist activity of this compound. As a result, there is no information on its cellular consequences related to the modulation of this receptor.

Cellular and Molecular Mechanisms in Disease Models

There are no published in vitro or in vivo studies that describe the cellular and molecular mechanisms of this compound in any disease models.

Antiproliferative Effects and Apoptosis Induction in Cancer Research

The piperazine scaffold is a core component of numerous compounds investigated for their anticancer properties. The mechanisms underlying their antiproliferative effects are often multifaceted, primarily converging on the induction of apoptosis, or programmed cell death, through various cellular pathways.

One of the principal mechanisms by which piperazine derivatives exert their anticancer effects is through the induction of caspase-dependent apoptosis . nih.gov Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. Studies on novel piperazine compounds have shown their ability to activate key caspases, such as caspase-3, -8, and -9. proquest.com Activation of caspase-8 suggests the involvement of the extrinsic (death receptor-mediated) pathway, while activation of caspase-9 points towards the intrinsic (mitochondrial) pathway. proquest.com Some β-elemene piperazine derivatives have been found to activate both the death receptor and mitochondrial-mediated apoptotic pathways. plos.orgnih.gov This dual activation can be triggered by the downregulation of cellular FLICE-inhibitory protein (c-FLIP) and the production of reactive oxygen species (ROS). plos.orgnih.gov

Furthermore, piperazine derivatives have been shown to modulate critical cancer signaling pathways . A notable target is the PI3K/AKT pathway, an intracellular signaling cascade crucial for cell proliferation and survival. nih.gov Inhibition of this pathway by certain piperazine compounds can lead to a reduction in cancer cell proliferation and the induction of apoptosis. nih.gov In addition to the PI3K/AKT pathway, other signaling routes such as the Src family kinases and the BCR-ABL pathway have been identified as targets for some piperazine derivatives. nih.gov For instance, the antihypertensive drug Doxazosin, which contains an arylpiperazine scaffold, has demonstrated antiproliferative effects through mechanisms that include the inhibition of PKB/AKT activation. nih.govmdpi.com

Molecular docking studies have provided further insights into the potential targets of piperazine compounds. These studies suggest that some derivatives can bind to and inhibit enzymes crucial for cancer cell survival, such as topoisomerase II. mdpi.com By stabilizing the enzyme-DNA complex, these compounds can lead to DNA strand breaks and ultimately, apoptosis. mdpi.com Additionally, some arylpiperazine derivatives have been shown to inhibit tubulin polymerization, a process essential for mitotic spindle formation and cell division. nih.gov

The pro-apoptotic activity of some piperazine-linked bergenin (B1666849) hybrids has been associated with the regulation of the Bax/Bcl-2 protein expression. nih.govrsc.org Bax is a pro-apoptotic protein, while Bcl-2 is anti-apoptotic. An increase in the Bax/Bcl-2 ratio is a key indicator of the induction of the mitochondrial apoptotic pathway. nih.govrsc.org

Table 1: Investigated Antiproliferative Mechanisms of Piperazine Derivatives

| Mechanism of Action | Key Molecular Targets/Events | Example Class of Piperazine Derivative |

|---|---|---|

| Apoptosis Induction | Activation of Caspase-3, -8, -9 | General Piperazine Derivatives |

| Downregulation of c-FLIP | β-elemene piperazine derivatives | |

| Generation of Reactive Oxygen Species (ROS) | β-elemene piperazine derivatives | |

| Regulation of Bax/Bcl-2 expression | Piperazine-linked bergenin hybrids | |

| Inhibition of Signaling Pathways | PI3K/AKT Pathway | General Piperazine Derivatives |

| Src Family Kinases | General Piperazine Derivatives | |

| BCR-ABL Pathway | General Piperazine Derivatives | |

| Enzyme Inhibition | Topoisomerase II | Sulfonyl piperazine compounds |

| Cytoskeletal Disruption | Inhibition of tubulin polymerization | Arylpiperazine derivatives |

Molecular Basis of Antimicrobial Action

The piperazine moiety is integral to the structure of several established and experimental antimicrobial agents. The molecular mechanisms underlying their antibacterial and antifungal activities are diverse, ranging from disruption of cellular structures to inhibition of essential enzymes.

A primary mode of action for some piperazine-based antimicrobial polymers is the disruption of the bacterial cytoplasmic membrane . nih.gov These positively charged polymers can interact electrostatically with the negatively charged components of the bacterial cell wall and membrane. nih.govrsc.org This interaction can lead to increased membrane permeability, leakage of vital intracellular components, and ultimately, cell lysis. nih.govnih.gov

Another well-established mechanism is the inhibition of bacterial DNA gyrase . nih.gov DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. Ciprofloxacin, a well-known fluoroquinolone antibiotic, contains a piperazine ring and functions by inhibiting this enzyme. nih.gov

Enzyme inhibition is a common theme in the antimicrobial activity of piperazine derivatives. Molecular docking studies have suggested that some piperazine compounds may act as enoyl-ACP reductase inhibitors . mdpi.com This enzyme is crucial for the fatty acid biosynthesis pathway in bacteria, and its inhibition can disrupt the production of essential membrane components. mdpi.com

Furthermore, some piperazine derivatives have been investigated as potential efflux pump inhibitors . apjhs.com Efflux pumps are membrane proteins that can expel antibiotics from the bacterial cell, contributing to antimicrobial resistance. By inhibiting these pumps, piperazine compounds can potentially restore the efficacy of existing antibiotics. apjhs.com

Table 2: Postulated Antimicrobial Mechanisms of Piperazine Derivatives

| Mechanism of Action | Key Molecular Target/Process | Example Class of Piperazine Derivative |

|---|---|---|

| Cell Membrane Disruption | Cytoplasmic membrane integrity | Piperazine-based polymers |

| Enzyme Inhibition | DNA Gyrase | Fluoroquinolones (e.g., Ciprofloxacin) |

| Enoyl-ACP Reductase | N,N′-Bis(1,3,4-thiadiazole) piperazines | |

| Inhibition of Resistance Mechanisms | Efflux Pumps | 1-(1-naphthylmethyl)-piperazine |

Mechanisms Underlying Antiviral Properties and Identified Targets

The structural versatility of the piperazine ring has made it a valuable scaffold in the development of antiviral agents targeting various stages of the viral life cycle.

A significant mechanism of action for several piperazine derivatives is the inhibition of viral entry into host cells. nih.govmdpi.com This can be achieved by interfering with the interaction between viral surface proteins and host cell receptors or by blocking the fusion of viral and cellular membranes. mdpi.com For instance, certain 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivatives have been identified as potent inhibitors of Hepatitis C Virus (HCV) entry, potentially by targeting the viral E1 envelope protein. nih.gov Similarly, piperazine itself has been shown to bind to a hydrophobic pocket in the capsid protein of alphaviruses, such as the Chikungunya virus, suggesting a mechanism of inhibiting viral uncoating or assembly. nih.gov

Another critical antiviral strategy involving piperazine compounds is the inhibition of essential viral enzymes . The SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication, has been a key target for the development of piperazine-based inhibitors. nih.govacs.org Molecular docking studies have revealed that these compounds can fit into the active site of the protease, blocking its function. nih.gov Similarly, piperazine derivatives have been incorporated into non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV, such as atevirdine, which bind to and inhibit the activity of the viral reverse transcriptase enzyme. arabjchem.org The viral nucleoprotein, which is vital for the replication of viruses like influenza A, has also been identified as a target for piperazine-containing compounds like Nucleozin. arabjchem.org

Table 3: Identified Antiviral Mechanisms and Targets of Piperazine Derivatives

| Mechanism of Action | Viral Target | Example Virus |

|---|---|---|

| Viral Entry Inhibition | Capsid Protein | Alphaviruses (e.g., Chikungunya) |

| E1 Envelope Protein | Hepatitis C Virus (HCV) | |

| Enzyme Inhibition | Main Protease (Mpro) | SARS-CoV-2 |

| Reverse Transcriptase | Human Immunodeficiency Virus (HIV) | |

| Protein Function Inhibition | Nucleoprotein | Influenza A Virus |

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into binding affinity and mode.

Computational Prediction of Binding Modes and Affinities

Molecular docking simulations can elucidate how 4-Hydroxy-1-(piperazin-1-yl)pentan-1-one might bind to the active site of a biological target, such as an enzyme or a receptor. The process involves placing the 3D conformation of the ligand into the binding pocket of the protein and calculating the most stable binding poses based on a scoring function.

Key interactions that are typically analyzed include:

Hydrogen Bonds: The hydroxyl (-OH) group and the nitrogen atoms in the piperazine (B1678402) ring of the compound are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The pentyl chain and parts of the piperazine ring can engage in hydrophobic contacts with nonpolar residues of the target protein.

π-π Interactions or Cation-π Interactions: If the target protein has aromatic residues (like phenylalanine, tyrosine, or tryptophan) in its active site, the piperazine ring could potentially engage in these types of interactions.

The output of a docking study is typically a binding affinity score (e.g., in kcal/mol) and a visual representation of the binding pose. For instance, in studies of similar piperazine-based compounds, docking simulations have successfully predicted binding modes within enzyme catalytic cavities. researchgate.net For example, research on (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives targeting tyrosinase revealed that the piperazine ring was involved in hydrophobic contacts with specific amino acid residues like V283 and F264. researchgate.net

Table 1: Illustrative Docking Results for a Hypothetical Target

| Parameter | Predicted Value | Interacting Residues (Example) |

|---|---|---|

| Binding Affinity (kcal/mol) | -7.5 | TYR 250, SER 301 |

| Hydrogen Bonds | 2 | SER 301, ASN 288 |

Application in Virtual Screening Methodologies for Lead Identification

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Docking this compound against various protein targets implicated in disease could serve as an initial step in identifying its potential therapeutic applications. Furthermore, large chemical libraries could be screened against a specific target, and the binding scores could be compared to that of our subject compound to identify potentially more potent molecules or to understand the structure-activity landscape. This approach has been successfully used to identify novel agonists for targets like the Sigma 1 Receptor (S1R) from collections of piperidine/piperazine-based compounds. nih.gov

Quantum Chemical Calculations for Electronic Structure Properties

Quantum chemical calculations are used to study the electronic structure and properties of molecules. These methods provide detailed information about molecular orbitals, charge distribution, and reactivity.

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), can be employed to:

Optimize Molecular Geometry: Determine the most stable 3D conformation of the molecule, including bond lengths and angles.

Calculate Vibrational Frequencies: Predict the infrared (IR) and Raman spectra of the compound, which can be compared with experimental data for structural validation.

Determine Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important parameter for determining molecular reactivity and stability. A smaller gap suggests higher reactivity.

Studies on the related compound 1-Acetyl-4-(4-hydroxyphenyl) piperazine have utilized DFT to perform such analyses, demonstrating the utility of this method for understanding molecular structure and properties. researchgate.net

Table 2: Predicted Electronic Properties from a Hypothetical DFT Calculation

| Property | Predicted Value (Arbitrary Units) |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

Analysis of Molecular Electrostatic Potential for Reactivity and Interaction Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules. The MEP map is color-coded to show regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

For this compound, an MEP analysis would likely show:

Negative Potential (Red/Yellow): Around the oxygen atoms of the hydroxyl and carbonyl groups, indicating these are sites for electrophilic attack and hydrogen bond acceptance.

Positive Potential (Blue): Around the hydrogen atom of the hydroxyl group and the hydrogens attached to the piperazine nitrogens, indicating these are sites for nucleophilic attack and hydrogen bond donation.

This analysis helps in understanding the molecule's reactivity and its potential non-covalent interactions with biological macromolecules. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates one or more physicochemical or structural properties of a compound to its activity.

To develop a QSAR model for a series of analogues of this compound, the following steps would be necessary:

Data Collection: Synthesize and test a series of structurally related compounds for a specific biological activity (e.g., enzyme inhibition, receptor binding).

Descriptor Calculation: For each compound, calculate a set of molecular descriptors. These can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological (e.g., connectivity indices).

Model Development: Use statistical methods, such as multiple linear regression or partial least squares (PLS), to build a mathematical model that correlates the descriptors with the observed biological activity. nih.gov

Model Validation: Validate the model's predictive power using internal and external validation techniques.

A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. Research on 4-phenylpiperidines and -piperazines has shown that QSAR models can successfully link structural properties to in vivo effects, providing a deeper understanding of the biological response. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Acetyl-4-(4-hydroxyphenyl) piperazine |

| (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone |

| 4-phenylpiperidines |

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone in the rational design of novel therapeutic agents. For piperazine derivatives, including keto piperazines, QSAR models have been successfully developed to correlate their structural features with biological activities, such as renin inhibition. openpharmaceuticalsciencesjournal.comscispace.comresearchgate.netopenpharmaceuticalsciencesjournal.com These models are built upon the principle that the biological activity of a compound is a function of its physicochemical properties and structural attributes.

The development of a robust QSAR model for a series of compounds like this compound would involve the following steps:

Data Set Compilation: A series of analogs with measured biological activities (e.g., IC50 values) would be assembled.

Descriptor Calculation: A wide array of molecular descriptors, including constitutional, topological, geometric, and electronic descriptors, would be calculated for each analog.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) would be employed to establish a mathematical relationship between the descriptors and the biological activity. researchgate.net

Model Validation: The predictive power and robustness of the developed model would be rigorously assessed using internal and external validation techniques. scispace.comresearchgate.netopenpharmaceuticalsciencesjournal.com

For instance, a hypothetical QSAR study on a series of this compound analogs might yield a model similar to the one developed for piperazine-based renin inhibitors, which demonstrated a high correlation coefficient (R²) of 0.846 and a cross-validation correlation coefficient (Q²) of 0.818. openpharmaceuticalsciencesjournal.comscispace.comresearchgate.netopenpharmaceuticalsciencesjournal.com

Identification of Critical Molecular Descriptors Governing Activity

A key outcome of QSAR studies is the identification of molecular descriptors that are critical for the biological activity of the compounds. These descriptors provide valuable insights into the structural requirements for optimal interaction with the biological target. For piperazine and keto piperazine derivatives, constitutional descriptors have been found to play a vital role in their binding affinity. openpharmaceuticalsciencesjournal.comscispace.comresearchgate.netopenpharmaceuticalsciencesjournal.com

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. These simulations can provide detailed insights into the conformational flexibility of a ligand and its complex with a biological target, which are often crucial for its biological function.

Investigation of Conformational Flexibility and Dynamics of Compound-Target Complexes

The conformational flexibility of piperazine derivatives has been shown to be an important factor in their biological activity. nih.gov The piperazine ring can adopt different conformations, such as the thermodynamically favored chair conformation or a higher-energy boat conformation, and the preferred conformation can influence how the molecule fits into a binding site. nih.gov

MD simulations can be used to explore the conformational landscape of this compound and its interactions with a target protein. By simulating the compound-target complex over a period of time, researchers can observe:

The stability of the binding mode predicted by molecular docking.

The key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.

The conformational changes in both the ligand and the protein upon binding.

For example, MD simulations of piperazine derivatives binding to the HIV-1 gp120 protein have revealed the importance of the molecule's ability to adapt its conformation within the binding pocket. nih.gov Similarly, simulations of piperidine/piperazine-based compounds with sigma receptors have helped to identify the crucial amino acid residues involved in the binding interactions. nih.gov

Assessment of Solvent Effects and Thermodynamic Aspects of Binding

The binding of a ligand to a protein is influenced by the surrounding solvent, typically water. MD simulations explicitly include solvent molecules, allowing for a detailed assessment of their role in the binding process. This includes the displacement of water molecules from the binding site, which can have a significant impact on the thermodynamics of binding.

MD simulations can also be used to calculate the binding free energy of a ligand to its target, providing a quantitative measure of the binding affinity. This information is invaluable for prioritizing compounds in a drug discovery pipeline and for understanding the driving forces behind the binding event. The piperazine core, with its two nitrogen atoms, can significantly influence the water solubility and pharmacokinetic properties of a drug candidate, and these effects can be studied using computational methods. tandfonline.com

Future Directions and Advanced Research Perspectives

Development of Novel Derivatization Strategies for Enhanced Bioactivity

The versatile structure of piperazine (B1678402) allows for extensive chemical modification to explore and enhance biological activities. Future research on 4-Hydroxy-1-(piperazin-1-yl)pentan-1-one could focus on systematic derivatization to create a library of analogs with potentially improved therapeutic properties.

Key derivatization strategies could include:

Modification of the Piperazine Nitrogens: The two nitrogen atoms in the piperazine ring are key sites for modification. One nitrogen is currently acylated, and the other remains a secondary amine. This secondary amine could be functionalized with various substituents to modulate the compound's physicochemical properties, such as lipophilicity and basicity, which are crucial for pharmacokinetic profiles.

Alterations to the Pentanone Side Chain: The 4-hydroxy-pentan-1-one chain offers several points for modification. The hydroxyl group could be esterified or etherified to alter polarity and potential hydrogen bonding interactions with biological targets. The alkyl chain itself could be lengthened, shortened, or branched to probe the spatial requirements of a target's binding pocket.

Introduction of Diverse Moieties: A wide range of chemical groups could be introduced to create novel derivatives. For instance, attaching aromatic or heterocyclic rings to the piperazine nitrogen could introduce new binding interactions. The synthesis of triazole-tethered piperazine pharmacophores has been explored for other derivatives.

These derivatization efforts would aim to establish a clear structure-activity relationship (SAR), guiding the design of more potent and selective compounds.

Exploration of Undiscovered Biological Targets and Signaling Pathways

The piperazine moiety is a component of drugs targeting a wide spectrum of biological targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes. A key future direction for this compound and its derivatives would be to identify and validate their biological targets and elucidate the signaling pathways they modulate.

Potential areas of investigation include:

Central Nervous System (CNS) Activity: Piperazine derivatives are known to exhibit a range of CNS activities, including antidepressant, antipsychotic, and anxiolytic effects. Screening this compound and its analogs against a panel of CNS receptors, such as serotonin (B10506), dopamine (B1211576), and adrenergic receptors, could reveal novel neuropharmacological activities.

Antimicrobial and Antifungal Properties: The piperazine scaffold is also found in various antimicrobial and antifungal agents. Future studies could assess the efficacy of this compound and its derivatives against a range of pathogenic bacteria and fungi.

Anticancer Potential: Certain piperazine-containing compounds have demonstrated antitumor activities. Investigations into the cytotoxic effects of this compound derivatives on various cancer cell lines could uncover potential applications in oncology.

Radioprotective Effects: Recent research has highlighted the potential of piperazine derivatives as radioprotective agents, offering protection against the harmful effects of ionizing radiation. This represents another promising, albeit less conventional, therapeutic avenue to explore.

Integration of Advanced Computational and Experimental Methodologies for Comprehensive Characterization

A synergistic approach combining computational and experimental methods will be crucial for a thorough characterization of this compound and its analogs.

Computational approaches can accelerate the drug discovery process by:

Predicting ADMET Properties: In silico tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel derivatives, helping to prioritize compounds with favorable drug-like characteristics.

Molecular Docking and Dynamics: If a biological target is identified, molecular docking and simulation studies can predict the binding mode and affinity of the compounds, providing insights into the molecular basis of their activity. This can guide the rational design of more potent analogs.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to understand the electronic properties and conformational behavior of the molecules, which can influence their interaction with biological targets.

Experimental methodologies will be essential for validating computational predictions and fully characterizing the compounds:

High-Throughput Screening (HTS): HTS can be used to rapidly screen a library of derivatives against a large panel of biological targets to identify initial hits.

In Vitro and In Vivo Assays: A range of in vitro assays (e.g., enzyme inhibition, receptor binding) and in vivo animal models will be necessary to confirm the biological activity, efficacy, and pharmacokinetic profile of promising candidates.

Strategic Design for Improved Potency, Selectivity, and Biological Utility

The ultimate goal of future research on this compound would be the strategic design of optimized analogs with enhanced therapeutic potential. This involves a cyclical process of design, synthesis, and testing, informed by the data gathered from derivatization studies, target identification, and computational modeling.

Key objectives for strategic design would include:

Maximizing Potency: Fine-tuning the chemical structure to achieve the highest possible biological activity at the desired target.

Enhancing Selectivity: Modifying the molecule to minimize off-target effects, which can lead to adverse side effects. For instance, designing compounds that selectively bind to a specific receptor subtype.

Optimizing Pharmacokinetic Properties: Adjusting the physicochemical properties of the compound to ensure it can reach its biological target in the body and remain there for a sufficient duration to elicit a therapeutic effect.

By pursuing these future research directions, the scientific community can unlock the potential of this compound as a scaffold for the development of novel therapeutic agents. The journey from a simple chemical entity to a clinically useful drug is long and complex, but the foundational strategies outlined here provide a roadmap for the exploration of this and similar piperazine-containing molecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Hydroxy-1-(piperazin-1-yl)pentan-1-one, and what critical parameters influence yield?

- Answer : Synthesis typically involves multi-step organic reactions, including:

- Step 1 : Formation of the piperazine core via nucleophilic substitution or coupling reactions (e.g., alkylation of piperazine with a hydroxy-pentanone derivative).

- Step 2 : Introduction of the hydroxy group at the 4-position through oxidation or hydroxylation reactions.

Critical parameters include temperature control (60–80°C for optimal coupling), pH adjustment (neutral to mildly basic conditions), and solvent selection (polar aprotic solvents like DMF enhance reactivity). Purification via column chromatography or recrystallization is essential to achieve >95% purity .

Q. How is the structural integrity of this compound validated post-synthesis?

- Answer : Use a combination of:

- NMR spectroscopy : Confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for N–CH₂ protons) and hydroxy group (broad peak at δ 1.5–2.5 ppm).

- HPLC-MS : Verify molecular weight (C₉H₁₈N₂O₂; theoretical MW 186.26) and purity (>95%) .

- X-ray crystallography (if crystalline): Resolve spatial arrangement of the hydroxy and piperazine moieties .

Q. What preliminary biological assays are recommended to screen this compound for therapeutic potential?

- Answer : Prioritize:

- In vitro cytotoxicity assays (e.g., MTT on cancer cell lines like HeLa or MCF-7) to determine IC₅₀ values.

- Enzyme inhibition studies : Test affinity for targets like cholinesterases (e.g., BuChE inhibition, as seen in structurally similar tetrazole derivatives) .

- Receptor binding assays : Use radiolabeled ligands to assess interactions with GPCRs or neurotransmitter transporters .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets?

- Answer : Employ:

- Molecular docking (AutoDock Vina, Schrödinger) to predict binding poses with receptors (e.g., serotonin or dopamine receptors).

- MD simulations (GROMACS) to evaluate stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR models to correlate structural features (e.g., hydroxy group position) with activity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Answer : Address discrepancies by:

- Standardizing assay protocols : Control variables like cell passage number, serum concentration, and incubation time.

- Metabolic stability testing : Use liver microsomes to identify degradation products that may alter activity.

- Comparative studies : Benchmark against analogs (e.g., 2-Hydroxy-1-(piperazin-1-yl)pentan-1-one) to isolate structural determinants of efficacy .

Q. How can reaction conditions be tailored to scale up synthesis without compromising enantiomeric purity?

- Answer : Optimize:

- Catalytic systems : Use chiral catalysts (e.g., Ru-BINAP) for asymmetric synthesis of stereocenters.

- Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., piperazine alkylation).

- In-line analytics (PAT tools): Monitor reaction progress in real-time to minimize side products .

Methodological Challenges & Solutions

Q. What analytical techniques differentiate this compound from its structural isomers?

- Answer : Combine:

- Tandem MS/MS : Fragment ions at m/z 168 (loss of H₂O) and 98 (piperazine ring) are diagnostic.

- IR spectroscopy : Hydroxy stretching (3200–3600 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) bands vary with isomer configuration.

- Chiral HPLC : Resolve enantiomers using cellulose-based columns and hexane/isopropanol mobile phases .

Q. How to mitigate oxidative degradation during storage?

- Answer : Implement:

- Storage conditions : Argon atmosphere at –20°C in amber vials.

- Stabilizers : Add 0.1% BHT to ethanol stock solutions.

- Lyophilization : For long-term stability, convert to a hydrochloride salt .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.